1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one is a complex organic compound that features a benzodioxole ring and a diphenylphosphoryl group
Vorbereitungsmethoden
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzodioxole ring followed by the introduction of the diphenylphosphoryl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Analyse Chemischer Reaktionen
1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]propan-1-one: This compound features a similar benzodioxole ring but has different substituents, leading to distinct chemical and biological properties.
3-{[1-(2H-1,3-Benzodioxol-5-yl)ethyl]amino}-1-(pyrrolidin-1-yl)propan-1-one: This compound also contains a benzodioxole ring but differs in its amino and pyrrolidinyl groups, resulting in unique reactivity and applications.
Eigenschaften
CAS-Nummer |
89084-30-0 |
---|---|
Molekularformel |
C22H19O4P |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-diphenylphosphorylpropan-1-one |
InChI |
InChI=1S/C22H19O4P/c1-16(22(23)17-12-13-20-21(14-17)26-15-25-20)27(24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3 |
InChI-Schlüssel |
QZLOSFFRCXBAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.